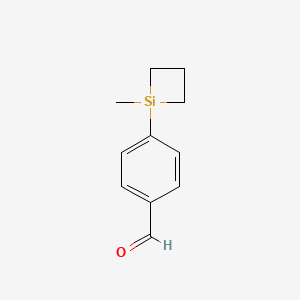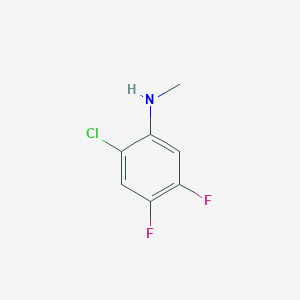
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, a nitro group, and a cyclopentanecarbonitrile moiety
Méthodes De Préparation
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.
Nitration: The benzyloxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrated intermediate is reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Cyclopentanecarbonitrile formation: Finally, the intermediate is reacted with cyclopentanecarbonitrile under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Analyse Des Réactions Chimiques
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(4-(Benzyloxy)-5-chloro-2-nitrophenyl)cyclopentanecarbonitrile: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(4-(Benzyloxy)-5-methoxy-2-aminophenyl)cyclopentanecarbonitrile: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-25-18-11-16(20(14-21)9-5-6-10-20)17(22(23)24)12-19(18)26-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
Clé InChI |
CKPJOZOYIFCUGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2(CCCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)



![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)

![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)

![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)

